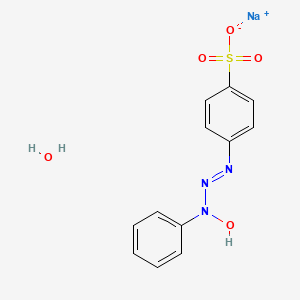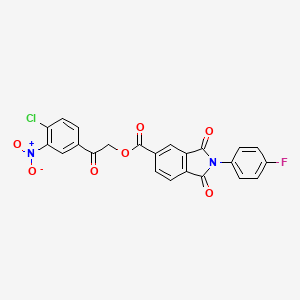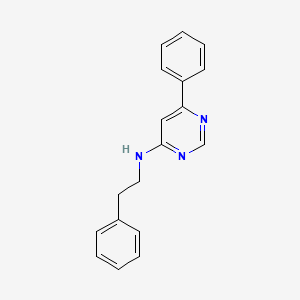
sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate, also known as MTT, is a water-soluble yellow dye that is widely used in scientific research applications. It is a tetrazolium salt that is reduced to formazan by live cells, making it a popular tool for measuring cell viability and proliferation.
Mécanisme D'action
Sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate is reduced to formazan by live cells through the action of mitochondrial dehydrogenases. The formazan product is insoluble in water and can be quantified using a spectrophotometer. The amount of formazan produced is directly proportional to the number of live cells in the sample.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells. It is a non-toxic dye that is only reduced by live cells. However, the reduction of this compound to formazan can affect the metabolic activity of cells, which may have downstream effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate assays have several advantages over other methods for measuring cell viability and proliferation. They are relatively simple, inexpensive, and can be performed using standard laboratory equipment. This compound assays are also more sensitive than other assays, allowing for the detection of small changes in cell growth.
However, this compound assays also have some limitations. They are only able to measure the metabolic activity of live cells and cannot distinguish between live and dead cells. This compound assays also require a relatively large number of cells, making them unsuitable for low-density cell cultures.
Orientations Futures
For the use of sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate include the development of new quantification methods and the exploration of new applications for the dye.
Méthodes De Synthèse
Sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate can be synthesized by reacting 3-phenyl-3-hydroxydiazene-1-oxide with sodium benzenesulfonate in the presence of sodium hydroxide. The resulting product is this compound, which is then purified by recrystallization.
Applications De Recherche Scientifique
Sodium 4-(3-hydroxy-3-phenyl-1-triazen-1-yl)benzenesulfonate hydrate is commonly used in scientific research to measure cell viability and proliferation. It is a popular tool for assessing the effectiveness of drugs, chemicals, and other treatments on cell growth. This compound assays are often used in cancer research to evaluate the cytotoxicity of potential chemotherapeutic agents. This compound can also be used to measure the metabolic activity of microorganisms and to study the effects of environmental factors on cell growth.
Propriétés
IUPAC Name |
sodium;4-[(N-hydroxyanilino)diazenyl]benzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S.Na.H2O/c16-15(11-4-2-1-3-5-11)14-13-10-6-8-12(9-7-10)20(17,18)19;;/h1-9,16H,(H,17,18,19);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSFKOHPTIVHJY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N3NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-benzyl-4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6020583.png)
![4-(4-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020591.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6020595.png)


![3-[1-(5-chloro-2-hydroxybenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6020611.png)
![N-[2-(3-fluorophenyl)ethyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6020614.png)
![1-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6020616.png)
![3-[(4-hydroxy-6-{[(4-methylphenyl)thio]methyl}-2-pyrimidinyl)thio]-4-phenyl-2(1H)-quinolinone](/img/structure/B6020625.png)
![ethyl 1-[(1-isopropyl-3-piperidinyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B6020626.png)
![N-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethanamine](/img/structure/B6020632.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)
![diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6020661.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020675.png)